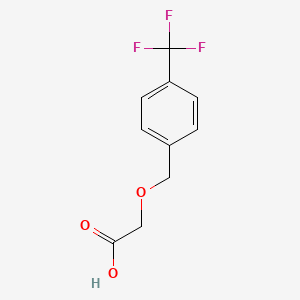

2-((4-(Trifluoromethyl)benzyl)oxy)acetic acid

Description

Properties

IUPAC Name |

2-[[4-(trifluoromethyl)phenyl]methoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c11-10(12,13)8-3-1-7(2-4-8)5-16-6-9(14)15/h1-4H,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWYDCAACSVYPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COCC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Trifluoromethyl)benzyl)oxy)acetic acid typically involves the reaction of 4-(trifluoromethyl)benzyl alcohol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired acetic acid derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-((4-(Trifluoromethyl)benzyl)oxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

Substitution: The benzyl ether moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of methyl derivatives.

Substitution: Formation of substituted benzyl ethers.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a trifluoromethyl group exhibit significant anticancer properties. For instance, derivatives of 2-((4-(trifluoromethyl)benzyl)oxy)acetic acid have been evaluated for their effects on various cancer cell lines. A study demonstrated that similar compounds showed high levels of antimitotic activity against human tumor cells, suggesting potential for development as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have shown that related trifluoromethyl-containing compounds possess moderate antibacterial effects against pathogens such as Escherichia coli and Candida albicans. The presence of the trifluoromethyl group is believed to enhance membrane permeability, leading to increased efficacy .

Anti-inflammatory Effects

Research has indicated that compounds with structural similarities to this compound can act as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating inflammation and metabolic processes. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A focused series of derivatives based on the compound was synthesized and tested for anticancer activity in vitro. The results showed a significant inhibition of cell growth in cancer cell lines with an average GI50 value indicating effective cytotoxicity. Further studies are ongoing to evaluate the in vivo efficacy and pharmacokinetics of these derivatives .

Case Study 2: Antimicrobial Activity

In a comparative study, several derivatives were tested against a panel of bacterial strains and fungi. The compound demonstrated an MIC (Minimum Inhibitory Concentration) lower than standard antibiotics against Bacillus cereus, indicating its potential as a new antimicrobial agent .

Data Tables

Mechanism of Action

The mechanism of action of 2-((4-(Trifluoromethyl)benzyl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This facilitates its binding to target sites, leading to the modulation of biochemical pathways and physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Physicochemical and Functional Comparisons

- Lipophilicity: The benzyloxy group in the target compound increases lipophilicity (logP ~2.5–3.0, estimated) compared to phenoxy analogues (logP ~1.8–2.2), which may enhance membrane permeability .

- Acidity: The electron-withdrawing CF₃ group lowers the pKa of the acetic acid moiety (estimated pKa ~3.0–3.5), similar to phenoxy derivatives, but the benzyloxy group may slightly reduce acidity compared to OCF₃ analogues .

- Synthetic Accessibility: The target compound can be synthesized via nucleophilic substitution between 4-(trifluoromethyl)benzyl bromide and glycolic acid derivatives, analogous to methods in . Phenoxy derivatives (e.g., ) require milder conditions due to the absence of a benzyl protecting group.

Research Findings and Data Tables

Table 1: Comparative Bioactivity Data

Biological Activity

2-((4-(Trifluoromethyl)benzyl)oxy)acetic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including enzyme inhibition, receptor binding, and therapeutic applications.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a benzyl ether moiety, which is linked to an acetic acid functional group. This unique structure contributes to its biological activity.

Biological Activities

1. Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. Compounds with similar structures have shown promising results in inhibiting various enzymes involved in metabolic pathways, suggesting that this compound could have similar effects.

2. Receptor Binding

The compound has been investigated for its interaction with various receptors, particularly those involved in inflammatory responses and metabolic regulation. Preliminary studies suggest potential agonistic activity at peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and inflammation .

3. Anticancer Activity

Recent studies have highlighted the potential of related compounds in anticancer applications. For instance, compounds with similar structural motifs have demonstrated significant inhibitory effects on cancer cell proliferation and tumor growth in vitro and in vivo models . The mechanisms often involve the inhibition of angiogenesis, which is critical for tumor growth.

Case Study 1: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of a structurally related compound on MCF-7 breast cancer cells. The results indicated that the compound significantly reduced cell viability with an IC50 value of approximately 8.47 µM after 72 hours of treatment. This suggests that compounds with similar structures could be explored further for their anticancer properties .

Case Study 2: PPAR Agonism

Another study focused on the agonistic effects of similar compounds on PPARα receptors. The findings revealed that these compounds could ameliorate conditions such as diabetic retinopathy by reducing vascular leakage in animal models, indicating a potential therapeutic application for metabolic disorders .

Data Summary

Q & A

Q. What are the standard synthetic routes for 2-((4-(Trifluoromethyl)benzyl)oxy)acetic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or alkylation. A common method involves reacting 4-(trifluoromethyl)benzyl bromide with glycolic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Optimization focuses on solvent polarity, temperature control to minimize hydrolysis of the trifluoromethyl group, and stoichiometric ratios to reduce byproducts like unreacted benzyl halides. Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- NMR : The NMR spectrum confirms the trifluoromethyl group as a singlet near δ -63 ppm. NMR shows resonances for the benzyl CH₂ (δ 4.6–4.8 ppm) and acetic acid protons (δ 3.8–4.0 ppm).

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar impurities. The molecular ion [M-H]⁻ at m/z 263.03 confirms the molecular formula C₁₀H₈F₃O₃ .

Q. What are the common derivatization reactions of this compound, and how do substituents influence reactivity?

The acetic acid moiety undergoes esterification (e.g., with methanol/H₂SO₄) to improve lipophilicity for biological assays. The benzyl ether group is stable under acidic conditions but prone to cleavage via catalytic hydrogenation (H₂/Pd-C). Fluorine atoms enhance electrophilic aromatic substitution resistance, necessitating harsher conditions (e.g., HNO₃/H₂SO₄ for nitration) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

Single-crystal X-ray diffraction (employing SHELX software ) reveals bond angles and torsional strain between the benzyl ether and acetic acid groups. For example, the dihedral angle between the trifluoromethylphenyl ring and the acetic acid chain can indicate steric hindrance affecting biological activity. Crystallization in chloroform/hexane mixtures yields suitable crystals .

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies in medicinal chemistry?

Replacing the trifluoromethyl group with chloro or methyl groups reduces metabolic stability, while substituting the acetic acid with a propionic acid chain alters binding affinity to targets like PPARγ. Comparative assays (e.g., IC₅₀ measurements in enzyme inhibition studies) quantify these effects. Fluorine scanning (adding/removing F atoms) further elucidates electronic contributions .

Q. How can contradictory data from NMR and computational modeling be reconciled?

Q. What strategies improve the compound’s solubility for in vivo studies without altering its bioactive conformation?

Co-solvent systems (e.g., PEG-400/water) or pH-adjusted saline (pH 7.4) enhance solubility. Prodrug approaches (e.g., methyl ester formation) increase bioavailability, with enzymatic hydrolysis regenerating the active form in target tissues. Micellar encapsulation using poloxamers avoids chemical modification .

Q. How can bioconjugation techniques link this compound to fluorescent tags or targeting moieties for cellular imaging?

The carboxylic acid group is conjugated to amine-containing tags (e.g., FITC) via EDC/NHS coupling in DMSO. Reaction efficiency is monitored by TLC (silica gel, ethyl acetate/hexane). Competitive quenching studies confirm that conjugation does not block the trifluoromethylphenyl binding domain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.